Physicochemical Profiling and Synthesis of 4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Whitepaper
Physicochemical Profiling and Synthesis of 4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Whitepaper
Executive Summary & Pharmacological Context
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in modern medicinal chemistry, renowned for its diverse pharmacological applications, including antimicrobial, anti-inflammatory, and antitumoral activities. The specific derivative 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 573695-77-9) represents a highly optimized lipophilic analogue. By incorporating a bulky cyclopentyl group at the N4 position and a phenyl ring at the C5 position, this molecule achieves a unique spatial geometry and lipophilicity profile that enhances membrane permeability and selective target binding.
This whitepaper provides an in-depth technical guide on the physicochemical properties, structural tautomerism, and self-validating synthetic protocols for this compound, designed for researchers and drug development professionals.
Structural and Physicochemical Properties
Understanding the physicochemical parameters of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is critical for predicting its pharmacokinetics and behavior in formulation. The high lipophilicity driven by the dual hydrophobic rings (cyclopentyl and phenyl) is balanced by the polar, hydrogen-bonding capable triazole-thiol core.
Quantitative Physicochemical Profile
| Property | Value | Causality / Pharmacological Relevance |
| CAS Number | 573695-77-9 | Unique identifier for commercial sourcing and database tracking . |
| Molecular Formula | C13H15N3S | Defines the exact atomic composition. |
| Molecular Weight | 245.34 g/mol | Well within Lipinski’s Rule of 5 (<500 Da), indicating high potential for oral bioavailability. |
| Calculated LogP (cLogP) | ~3.2 | High lipophilicity ensures excellent lipid membrane permeability, suitable for intracellular targeting. |
| pKa (Thiol/Thione) | ~7.5 - 8.0 | Weakly acidic; exists in a dynamic neutral/anionic equilibrium at physiological pH (7.4), which dictates target residence time. |
| Topological Polar Surface Area | 38.8 Ų | Optimal TPSA (< 90 Ų) strongly suggests the ability to cross the Blood-Brain Barrier (BBB). |
| H-Bond Donors / Acceptors | 1 / 3 | Facilitates specific directional interactions with target metalloenzymes or receptor pockets. |
Thiol-Thione Tautomerism Logic
A defining characteristic of 1,2,4-triazole-3-thiols is their complex tautomeric equilibrium. The molecule oscillates between the thiol form (aromatic, with an -SH group) and the thione form (non-aromatic, with a C=S bond and an N-H proton).
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Causality of Solvent Effects: In non-polar solvents (e.g., chloroform) or in the gas phase, the thiol form is favored due to the stabilization of the aromatic triazole ring. Conversely, in polar aprotic solvents (like DMSO) or in the crystalline solid state, the thione form predominates. This is because the high dielectric constant of polar solvents stabilizes the highly polarized C=S and N-H bonds, and the thione form allows for robust intermolecular hydrogen bonding networks .
Thiol-thione tautomeric equilibrium and its influence on downstream reactivity.
Experimental Methodology: Synthesis Protocol
The synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiols relies on the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides . The following protocol is designed as a self-validating system, ensuring high yield and purity through precise mechanistic control.
Step 1: Formation of the Thiosemicarbazide Intermediate
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Procedure: Dissolve 10 mmol of benzhydrazide (1.36 g) in 30 mL of absolute ethanol. Add 10.5 mmol of cyclopentyl isothiocyanate (1.33 g) dropwise over 10 minutes under continuous magnetic stirring. Reflux the mixture for 4 hours.
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Causality & Logic: The slight molar excess of isothiocyanate ensures complete consumption of the benzhydrazide. Absolute ethanol is chosen as a polar protic solvent to stabilize the transition state during the nucleophilic addition of the hydrazide terminal amine to the electrophilic carbon of the isothiocyanate.
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Validation: Upon cooling to room temperature, the intermediate 1-benzoyl-4-cyclopentylthiosemicarbazide should spontaneously precipitate as a white solid. Filter and wash with cold ethanol.
Step 2: Alkaline Intramolecular Dehydrative Cyclization
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Procedure: Suspend the isolated thiosemicarbazide intermediate in 25 mL of 2M aqueous NaOH. Heat the suspension to reflux (approx. 100 °C) for 4 to 6 hours.
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Causality & Logic: The strong base deprotonates the internal nitrogen (N4), vastly enhancing its nucleophilicity. This drives the intramolecular nucleophilic attack on the benzoyl carbonyl carbon. Subsequent elimination of a water molecule (dehydration) closes the 1,2,4-triazole ring. The product remains in solution as a water-soluble sodium thiolate salt, which acts as an internal visual indicator (the suspension turns into a clear, homogeneous solution when cyclization is complete).
Step 3: Acidification and Product Isolation
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Procedure: Cool the homogeneous alkaline solution to 0–5 °C in an ice bath. Slowly acidify the solution by dropwise addition of 1M HCl until the pH reaches 3–4.
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Causality & Logic: Neutralizing the sodium thiolate salt regenerates the highly lipophilic neutral triazole-thiol. Because of the bulky cyclopentyl and phenyl groups, the neutral compound is completely insoluble in water and crashes out of solution. The pH is strictly maintained at 3–4; dropping the pH too low (e.g., < 1) risks protonating the triazole nitrogens, which could re-solubilize the compound or form unwanted hydrochloride salts.
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Validation: Filter the dense white precipitate, wash thoroughly with distilled water to remove NaCl byproducts, and recrystallize from ethanol to yield the pure 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol.
Workflow and chemical logic for the synthesis of the 1,2,4-triazole-3-thiol core.
Analytical Characterization Standards
To verify the structural integrity of the synthesized compound, the following spectroscopic markers must be validated:
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FT-IR Spectroscopy:
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Disappearance of the strong C=O stretching band (~1650 cm⁻¹) from the thiosemicarbazide intermediate confirms successful dehydrative cyclization.
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Appearance of C=N stretching (~1585–1600 cm⁻¹) and C=S stretching (~1280 cm⁻¹) confirms the triazole-thione core.
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¹H-NMR (DMSO-d6, 400 MHz):
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Causality of Solvent Choice: DMSO-d6 is utilized not only for its superior solvating power for lipophilic compounds but because it locks the molecule into the thione tautomer via hydrogen bonding.
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Key Signals: A broad singlet at ~13.5 - 14.0 ppm (1H) is the definitive marker for the N-H/S-H proton. The cyclopentyl protons appear as complex multiplets between 1.50 - 2.20 ppm (8H) and a distinct methine proton (CH-N) around 4.50 ppm (1H). The phenyl aromatic protons resolve as a multiplet at 7.40 - 7.60 ppm (5H).
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References
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Shcherbyna, R., et al. "Synthesis methods of 1,2,4-triazole-3-thiones: review." Current issues in pharmacy and medicine: science and practice, 2024. URL:[Link]
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Nadeem, H., et al. "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 2013. URL:[Link]
